![molecular formula C15H19NO2 B2552741 1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one CAS No. 2305456-46-4](/img/structure/B2552741.png)
1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are α,β-unsaturated ketones with a wide range of biological activities. This compound features a piperidine ring substituted with a hydroxymethyl group and a phenyl group, connected to a prop-2-en-1-one moiety.
Synthetic Routes and Reaction Conditions:
Aldol Condensation: The synthesis of this compound can be achieved through an aldol condensation reaction. This involves the reaction of 4-(hydroxymethyl)-3-phenylpiperidine with prop-2-en-1-one in the presence of a base such as sodium hydroxide or potassium hydroxide.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 1-[4-(hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-yn-1-one using a palladium catalyst under hydrogen gas.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions, followed by purification through recrystallization or chromatography techniques to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-[4-(Carboxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one.
Reduction: 1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-ol.
Substitution: 1-[4-(Hydroxymethyl)-3-(substituted-phenyl)piperidin-1-yl]prop-2-en-1-one.
科学的研究の応用
1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one has been studied for its potential pharmacological properties. It exhibits antimicrobial, antifungal, and anti-inflammatory activities. In medicinal chemistry, it serves as a precursor for the synthesis of various bioactive molecules. Additionally, it is used in the development of new therapeutic agents targeting specific biological pathways.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The α,β-unsaturated carbonyl system in the chalcone structure is known to interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can result in various biological effects, including antimicrobial and anti-inflammatory activities.
類似化合物との比較
1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-yn-1-one: Similar structure but with a triple bond instead of a double bond in the prop-2-en-1-one moiety.
1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]but-2-en-1-one: Similar structure but with an additional carbon in the aliphatic chain.
Uniqueness: 1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one is unique due to its specific substitution pattern on the piperidine ring and the presence of the α,β-unsaturated carbonyl system. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications.
特性
IUPAC Name |
1-[4-(hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-15(18)16-9-8-13(11-17)14(10-16)12-6-4-3-5-7-12/h2-7,13-14,17H,1,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHDYPJFXLWYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C(C1)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
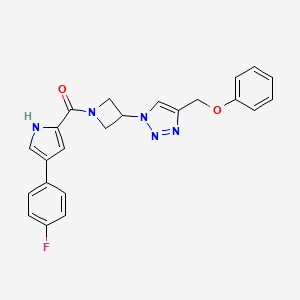


![6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552662.png)
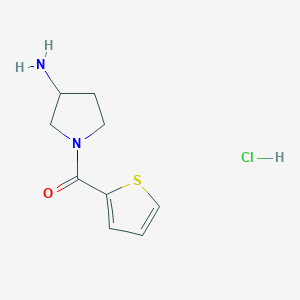

![Ethyl 3-[butyl(methyl)amino]propanoate](/img/structure/B2552666.png)

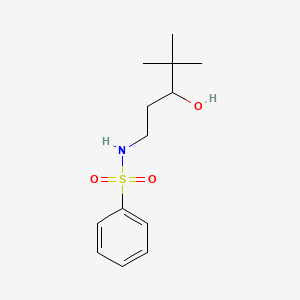
![3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2552670.png)
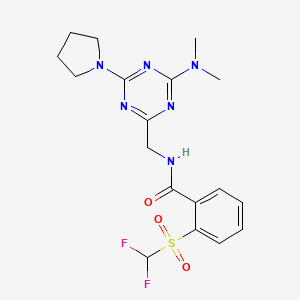

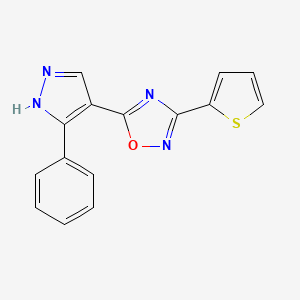
![N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2552679.png)
